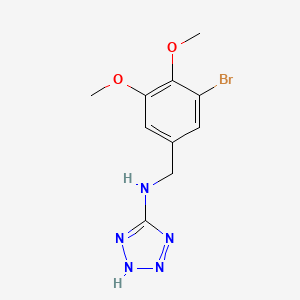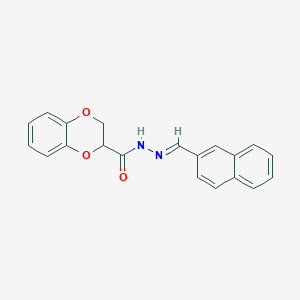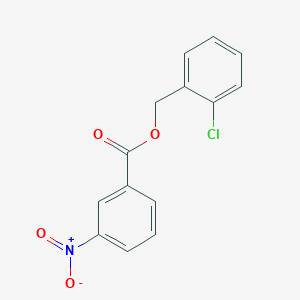![molecular formula C14H13BrN2O3S B5829998 N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5829998.png)
N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide, also known as BPTES, is a small molecule inhibitor of glutaminase (GLS). GLS is an enzyme that catalyzes the conversion of glutamine to glutamate, an important step in the production of ATP and several other important biochemical processes. BPTES has been extensively studied for its potential as an anti-cancer drug.
作用机制
N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide inhibits GLS, which is an enzyme that catalyzes the conversion of glutamine to glutamate. This inhibition leads to a decrease in the production of ATP and other important biochemical processes that rely on glutamine metabolism. Cancer cells that are dependent on glutamine metabolism for survival are particularly sensitive to N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide, as they are unable to compensate for the loss of ATP production.
Biochemical and Physiological Effects:
N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of glutamate and other metabolites in cancer cells, leading to a decrease in ATP production and an increase in oxidative stress. N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and modified for improved potency and selectivity. Another advantage is that it has been extensively studied in vitro and in vivo, and has shown promising results in reducing tumor growth and increasing survival rates. However, one limitation is that it may not be effective in all types of cancer cells, as some cancer cells may be able to compensate for the loss of ATP production.
未来方向
There are several future directions for research on N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide. One direction is to develop more potent and selective inhibitors of GLS that can be used in clinical trials. Another direction is to study the effects of N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide in combination with other anti-cancer drugs, as it may have synergistic effects. Finally, further research is needed to better understand the mechanisms of action of N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide and its potential as an anti-cancer drug.
合成方法
N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide can be synthesized using a multi-step process starting with 4-bromophenol and 2-thiophene carboxylic acid. The final step involves the reaction of the intermediate product with N-(tert-butoxycarbonyl)-L-glutamine followed by deprotection to yield N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide.
科学研究应用
N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been studied extensively for its potential as an anti-cancer drug. It has been shown to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism for survival. N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been tested in various cancer cell lines and animal models, and has shown promising results in reducing tumor growth and increasing survival rates.
属性
IUPAC Name |
[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 2-(4-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c15-10-3-5-11(6-4-10)19-9-14(18)20-17-13(16)8-12-2-1-7-21-12/h1-7H,8-9H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGNKACDSDZLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=NOC(=O)COC2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C/C(=N/OC(=O)COC2=CC=C(C=C2)Br)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-8-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5829920.png)
![2-[(3-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5829927.png)

![2-chloro-5-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5829960.png)
![2-[(2-chlorobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5829968.png)

![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5829987.png)
![2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5830001.png)

![2-[(4-tert-butylbenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5830017.png)
![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5830018.png)


![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5830037.png)